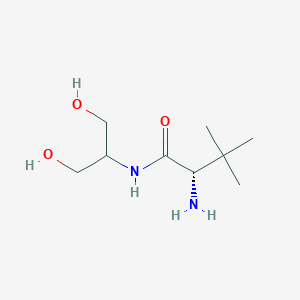
1-(2-Amino-5-bromopyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-5-bromopyridin-3-yl)ethanol is an organic compound with the molecular formula C7H9BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound features a bromine atom at the 5-position and an amino group at the 2-position of the pyridine ring, with an ethanol group attached to the 3-position. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-bromopyridin-3-yl)ethanol can be synthesized through several synthetic routes. One common method involves the bromination of 2-amino-3-pyridinol, followed by the reduction of the resulting 2-amino-5-bromo-3-pyridinol to yield this compound. The reaction conditions typically involve the use of bromine or a brominating agent in an appropriate solvent, followed by reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is often purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-5-bromopyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium azide, sodium methoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Corresponding aldehyde or carboxylic acid.
Reduction: Corresponding amine or alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Amino-5-bromopyridin-3-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new catalysts and ligands for various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and bromine groups on the pyridine ring allow it to bind to various enzymes and receptors, potentially inhibiting their activity. The ethanol group can also participate in hydrogen bonding and other interactions, enhancing its binding affinity. These interactions can modulate biological processes, leading to its observed effects in antimicrobial and anticancer studies .
Comparaison Avec Des Composés Similaires
2-Amino-5-bromopyridine: Lacks the ethanol group, making it less versatile in certain chemical reactions.
3-Amino-5-bromopyridine: Similar structure but with the amino group at a different position, affecting its reactivity and applications.
2,3-Diamino-5-bromopyridine: Contains an additional amino group, which can lead to different chemical and biological properties.
Uniqueness: 1-(2-Amino-5-bromopyridin-3-yl)ethanol is unique due to the presence of both the amino and ethanol groups on the pyridine ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications.
Propriétés
Numéro CAS |
1067887-42-6 |
|---|---|
Formule moléculaire |
C7H9BrN2O |
Poids moléculaire |
217.06 g/mol |
Nom IUPAC |
1-(2-amino-5-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c1-4(11)6-2-5(8)3-10-7(6)9/h2-4,11H,1H3,(H2,9,10) |
Clé InChI |
BRGDGUJGSXQUTN-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(N=CC(=C1)Br)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-yl)butanamide](/img/structure/B13904928.png)
![1-(8-Fluoroquinolin-3-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13904938.png)
![benzyl (4aR,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B13904944.png)
![[1-(4-Chlorophenyl)ethylidene]hydrazine](/img/structure/B13904951.png)





![2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-m-tolyl-acetamide](/img/structure/B13905007.png)



![N-[(1S)-2-[[(1R)-1-(aminomethyl)-2-methyl-propyl]amino]-1-methyl-ethyl]-4-tert-butyl-benzenesulfonamide;2,2,2-trifluoroacetic acid](/img/structure/B13905022.png)
